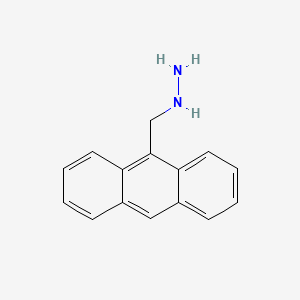

Anthracen-9-ylmethyl-hydrazine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

anthracen-9-ylmethylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2/c16-17-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9,17H,10,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLTNJHDSHFFWRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00697499 | |

| Record name | [(Anthracen-9-yl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887593-17-1 | |

| Record name | [(Anthracen-9-yl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for Anthracen 9 Ylmethyl Hydrazine and Analogues

Direct Synthesis Approaches to Anthracen-9-ylmethyl-hydrazine

The direct synthesis of this compound can be approached through a few key pathways, primarily involving the creation of the crucial carbon-nitrogen bond at the 9-position of the anthracene (B1667546) core.

One prominent method involves the nucleophilic substitution of a suitable leaving group on the methylenic carbon. A common precursor for this strategy is 9-(chloromethyl)anthracene (B151802) . This compound can be synthesized from related anthracene materials chemicalbook.com. The reaction of 9-(chloromethyl)anthracene with an excess of hydrazine (B178648) hydrate (B1144303) allows for the direct displacement of the chloride ion by the hydrazine nucleophile, yielding the target this compound. This method is advantageous due to its straightforward nature.

Another primary route, which can be considered a direct two-step synthesis, begins with anthracene-9-carbaldehyde . This aldehyde undergoes a condensation reaction with hydrazine to form the corresponding hydrazone, (E)-1-(anthracen-9-ylmethylene)hydrazine. Subsequently, this hydrazone intermediate is reduced to the target hydrazine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation nih.gov. While this involves two distinct transformations, it is often performed sequentially in a one-pot fashion, representing one of the most practical and direct methods to access the title compound.

Modular Synthesis of N-Substituted this compound Derivatives

A modular or building-block approach is highly effective for generating a diverse library of N-substituted this compound derivatives. This strategy typically leverages a common anthracene-containing precursor that can be combined with various hydrazine-based modules.

The most versatile precursor for this approach is anthracene-9-carbaldehyde . This aldehyde can react with a wide array of substituted hydrazines (R-NH-NH₂) in a condensation reaction to form a series of N-substituted hydrazones. The substituent 'R' can be an alkyl, aryl, or heterocyclic group, allowing for significant structural diversity. These hydrazone intermediates can then be selectively reduced to yield the final N-substituted this compound derivatives researchgate.netacs.org. The initial condensation is often acid-catalyzed and proceeds readily.

This modularity allows researchers to systematically alter the properties of the final molecule by simply changing the hydrazine building block. For instance, reacting anthracene-9-carbaldehyde with phenylhydrazine (B124118) yields the phenyl-substituted hydrazone, which upon reduction gives N-(anthracen-9-ylmethyl)-N'-phenylhydrazine. Similarly, using N,N-dimethylhydrazine produces the corresponding N',N'-dimethyl-substituted hydrazone researchgate.net.

Below is a table illustrating the modular synthesis of various anthracene-hydrazone derivatives, which are precursors to the target hydrazines.

| Anthracene Precursor | Hydrazine Module | Resulting Hydrazone Derivative |

| Anthracene-9-carbaldehyde | Hydrazine Hydrate | (E)-1-(Anthracen-9-ylmethylene)hydrazine |

| Anthracene-9-carbaldehyde | Phenylhydrazine | (E)-1-(Anthracen-9-ylmethylene)-2-phenylhydrazine |

| Anthracene-9-carbaldehyde | N,N-Dimethylhydrazine | Anthracene-9-carbaldehyde N,N-dimethylhydrazone researchgate.net |

| Anthracene-9-carbaldehyde | 2-Hydrazinopyrimidine | (Z)-2-(2-(Anthracen-9-ylmethylene)hydrazineyl)pyrimidine mdpi.com |

| Anthracene-9-carbaldehyde | Cyanoacetyl hydrazine | N'-(1-(Anthracen-9-yl)ethylidene)cyanoacetohydrazide nih.gov |

Green Chemistry Methodologies in the Synthesis of Anthracene-Hydrazone Scaffolds

The principles of green chemistry are increasingly being applied to the synthesis of anthracene-hydrazone scaffolds to enhance sustainability and reduce environmental impact. These methodologies focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency researchgate.net.

Key green strategies in this context include:

Use of Greener Solvents: Traditional syntheses often employ volatile organic solvents. Green approaches prioritize the use of water, ethanol, or polyethylene (B3416737) glycol (PEG) as reaction media. In some cases, reactions can be performed under solvent-free conditions, where the reactants are mixed directly, often with heating or grinding (mechanochemistry).

One-Pot Procedures: Combining multiple synthetic steps into a single reaction vessel, known as a one-pot synthesis, is a cornerstone of green chemistry. For instance, the synthesis of hydrazine derivatives from aldehydes can be achieved in a one-pot procedure that combines the initial condensation with a subsequent radical addition or reduction step researchgate.netdaneshyari.com. This minimizes waste from intermediate workup and purification steps.

Catalysis: The use of catalysts, especially those that are recyclable and non-toxic, is preferred over stoichiometric reagents. Recent advancements have focused on developing metal-catalyzed and organocatalytic systems that operate under mild conditions nih.govfrontiersin.org.

An example of a greener approach is the condensation of anthracene-9-carbaldehyde with a hydrazine in water or ethanol, followed by filtration to collect the solid hydrazone product, thereby minimizing solvent waste.

Catalytic Methods for the Formation of Anthracene-Hydrazine Linkages

Catalysis plays a pivotal role in efficiently forming both the initial hydrazone linkage (C=N) and its subsequent reduction to the final hydrazine (CH-NH).

Formation of the Hydrazone (C=N) Linkage: The condensation reaction between an aldehyde and a hydrazine is often accelerated by a catalyst.

Acid Catalysis: This is the most common method, where a small amount of acid (like acetic acid or a mineral acid) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the hydrazine.

Lewis Acid Catalysis: More recently, mild Lewis acids have been employed to catalyze hydrazone formation. For example, Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) has been shown to be an effective catalyst for the hydrazonation of aromatic aldehydes, proceeding under mild conditions with low catalyst loading mdpi.com.

Reduction of the Hydrazone to the Hydrazine (CH-NH) Linkage: The reduction of the C=N double bond of the hydrazone is a critical step that often relies on catalytic methods.

Catalytic Hydrogenation: This classic method involves treating the hydrazone with hydrogen gas (H₂) over a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni).

Transfer Hydrogenation: A safer alternative to using H₂ gas is transfer hydrogenation. A ruthenium catalyst, such as the [Ru(p-cymene)Cl₂]₂ dimer, can facilitate the reduction of related nitrogen-containing functional groups using a hydrogen donor like sodium borohydride in an aqueous medium academie-sciences.fr.

Asymmetric Catalysis: For the synthesis of chiral hydrazine derivatives, asymmetric reduction of the hydrazone is crucial. Chiral catalysts based on transition metals like rhodium, iridium, and nickel have been developed for the enantioselective reduction of acyl hydrazones purdue.edu. Chiral Lewis bases have also been used to catalyze the hydrosilylation of hydrazones, providing another route to enantio-enriched hydrazine products purdue.edu.

The table below summarizes some catalytic approaches.

| Reaction Step | Catalyst Type | Specific Example |

| Hydrazone Formation | Lewis Acid | CeCl₃·7H₂O mdpi.com |

| Hydrazone Reduction | Transfer Hydrogenation | [Ru(p-cymene)Cl₂]₂ with NaBH₄ academie-sciences.fr |

| Asymmetric Reduction | Chiral Lewis Base | Triazolyl Biisoquinoline N,N′-Dioxide purdue.edu |

| Asymmetric Reduction | Transition Metal | Rhodium/DuPhos complex purdue.edu |

| Cross-Coupling | Transition Metal | Nickel-bipyridine complex rsc.org |

Precursor-Based Synthetic Pathways for this compound Derivatives (e.g., from Anthracene-9-carbaldehyde)

The most versatile and widely documented pathway to this compound and its derivatives originates from the precursor anthracene-9-carbaldehyde . This approach is a two-step process involving condensation followed by reduction.

Step 1: Synthesis of the Precursor, Anthracene-9-carbaldehyde Anthracene-9-carbaldehyde is typically prepared via the Vilsmeier-Haack reaction. This involves treating anthracene with a formylating agent, which is a complex formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃) google.com. The reaction introduces a formyl group (-CHO) at the highly reactive 9-position of the anthracene ring.

Step 2: Condensation to Form the Hydrazone Intermediate The synthesized anthracene-9-carbaldehyde is then reacted with a hydrazine of choice (H₂N-NR¹R²). This is a nucleophilic addition-elimination reaction. The nitrogen atom of the hydrazine attacks the electrophilic carbonyl carbon of the aldehyde. The subsequent elimination of a water molecule results in the formation of a C=N double bond, yielding the corresponding hydrazone libretexts.org. The reaction is robust and works with hydrazine hydrate, as well as mono- and di-substituted hydrazines researchgate.netnih.gov.

Step 3: Reduction of the Hydrazone to the Hydrazine The final and crucial step is the reduction of the imine (C=N) bond of the hydrazone intermediate to a single bond (CH-NH), which furnishes the target this compound derivative. A variety of reducing agents can be employed for this transformation:

Borohydride Reagents: Sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are common choices. NaBH₃CN is particularly useful as it is more selective for imines over carbonyls and works under mildly acidic conditions nih.gov.

Amine Boranes: Primary amine borane (B79455) complexes, which can be generated in situ, have proven to be highly effective for reducing N,N-dimethylhydrazones to their corresponding hydrazines in excellent yields nih.gov.

Metal Hydrides: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, although they are less selective nih.gov.

This precursor-based pathway provides a reliable and adaptable method for synthesizing a wide range of structurally diverse this compound derivatives.

Reaction Mechanisms and Chemical Transformations of Anthracen 9 Ylmethyl Hydrazine

Mechanistic Studies of Hydrazine-Mediated Reactions involving Anthracene-9-ylmethyl Moieties

The reactions involving anthracen-9-ylmethyl-hydrazine are largely governed by the reactivity of the hydrazine (B178648) functional group, which is influenced by the steric and electronic properties of the anthracen-9-ylmethyl substituent. Mechanistic studies often focus on the condensation reactions of the hydrazine or hydrazone moiety and the decomposition pathways of the hydrazine group itself.

A common reaction involving hydrazine derivatives is the formation of hydrazones through condensation with carbonyl compounds. For instance, the reaction of anthracene-9-carbaldehyde with (2,4-dinitrophenyl)hydrazine proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration to yield 1-[(E)-Anthracen-9-yl-methyl-idene]-2-(2,4-di-nitro-phen-yl)hydrazine. nih.govnih.gov This reaction highlights the fundamental reactivity of the hydrazine group in the presence of an anthracene (B1667546) framework. The resulting Schiff bases are of interest in coordination chemistry. nih.govresearchgate.net

General mechanistic studies on hydrazine decomposition on catalyst surfaces, such as Iridium (Ir), have identified key elemental steps that can be extrapolated to understand the behavior of substituted hydrazines. rsc.org These mechanisms include:

N-H bond scission (dehydrogenation): The initial step often involves the breaking of a nitrogen-hydrogen bond.

N-N bond scission: Cleavage of the weak nitrogen-nitrogen single bond is a critical pathway in hydrazine decomposition, leading to the formation of amino radicals. rsc.org

Intramolecular reactions: Reactions between co-adsorbed hydrazine molecules or their fragments can lead to the formation of nitrogen gas and ammonia. rsc.org

In the context of this compound, the large anthracene moiety can be expected to exert significant steric hindrance, potentially influencing the adsorption geometry on a catalyst surface and favoring certain decomposition pathways over others. Furthermore, the atmospheric chemistry of hydrazines, studied through their reactions with ozone, indicates that they are readily consumed, leading to a variety of oxidation products. researchgate.net The reaction of unsymmetrical dimethylhydrazine with ozone, for example, is known to produce N-nitrosodimethylamine (NDMA) in high yields. researchgate.net

Nucleophilic Reactivity of the Hydrazine Moiety in this compound

The hydrazine group (-NHNH₂) in this compound possesses two nitrogen atoms, both of which have lone pairs of electrons, rendering the moiety nucleophilic. The terminal nitrogen (NH₂) is generally considered more nucleophilic and is the primary site of reaction with electrophiles. researchgate.net

This nucleophilicity drives several characteristic reactions:

Reaction with Aldehydes and Ketones: this compound readily reacts with aldehydes and ketones to form the corresponding hydrazones. This condensation reaction is fundamental to the derivatization of both the hydrazine and carbonyl compounds.

Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of acylhydrazides. This reaction proceeds by nucleophilic attack of the terminal nitrogen on the carbonyl carbon of the acylating agent.

Alkylation: The hydrazine moiety can be alkylated by reaction with alkyl halides. For example, the synthesis of 1-(anthracen-9-ylmethyl)-1,4,7,10-tetraazacyclododecane involves the nucleophilic attack of a secondary amine on 9-chloromethylanthracene, demonstrating the reactivity of nitrogen nucleophiles in this system. nih.gov

The nucleophilic character of the hydrazine moiety is central to its use as a building block in organic synthesis.

Table 1: Examples of Nucleophilic Reactions of Hydrazine Derivatives

| Reactant 1 | Reactant 2 | Product Type | Reaction Description |

| This compound | Aldehyde/Ketone (R₂C=O) | Hydrazone | Nucleophilic addition-elimination |

| This compound | Acyl Halide (RCOCl) | Acylhydrazide | Nucleophilic acyl substitution |

| This compound | Alkyl Halide (R-X) | Alkyl-substituted hydrazine | Nucleophilic alkyl substitution |

| (2,4-dinitrophenyl)hydrazine | Anthracene-9-carbaldehyde | Hydrazone (Schiff Base) | Condensation reaction forming a C=N bond nih.govnih.gov |

Electrophilic Reactivity of Anthracene-9-ylmethyl-hydrazine Derivatives

The anthracene ring system is susceptible to electrophilic substitution reactions. The positions of electrophilic attack are dictated by the stability of the resulting carbocation intermediate (arenium ion). For anthracene, the 9- and 10-positions are the most reactive due to the ability of the intermediate to retain two intact benzene (B151609) rings, which provides significant resonance stabilization. wordpress.comlibretexts.org

In this compound, the 9-position is already substituted. Therefore, electrophilic attack is expected to occur preferentially at the 10-position. wordpress.comquora.com The -CH₂-NHNH₂ substituent at the 9-position influences the reactivity of the ring. The methylene (B1212753) spacer (-CH₂) isolates the hydrazine group from direct conjugation with the ring, so its electronic effect is primarily inductive. As an electron-donating group, it activates the anthracene ring towards electrophilic attack compared to unsubstituted anthracene.

Common electrophilic substitution reactions include:

Nitration: Reaction with nitric acid in the presence of sulfuric acid.

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) often in the presence of a Lewis acid. At low temperatures, addition to the 9,10-positions can compete with substitution. wordpress.com

Sulfonation: Reaction with fuming sulfuric acid.

Friedel-Crafts Acylation/Alkylation: Reaction with acyl/alkyl halides in the presence of a Lewis acid catalyst.

Cyclization Reactions involving this compound

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. The hydrazine moiety can participate in cyclization reactions with appropriate poly-functional reagents.

For example, hydrazines are known to react with 1,3-dicarbonyl compounds to form pyrazoles and with 1,4-dicarbonyl compounds to yield pyridazines. By extension, this compound could be used in similar condensation-cyclization strategies to synthesize novel anthracene-substituted heterocycles.

Research has shown that hydrazine can undergo copper-mediated cyclization with enediynones to afford pyrazolo[1,5-a]pyridines. rsc.org This suggests that this compound could be employed in metal-catalyzed cyclization reactions to create complex fused-ring systems. Another relevant area is the synthesis of nitrogen-containing heterocycles from 9,10-anthraquinone derivatives, which can be prepared by the oxidation of 9-substituted anthracenes. researchgate.net

Table 2: Potential Cyclization Reactions and Products

| Reagent for Cyclization | Heterocyclic Product |

| 1,3-Diketone | N-(Anthracen-9-ylmethyl)pyrazole |

| β-Ketoester | N-(Anthracen-9-ylmethyl)pyrazolone |

| 1,4-Diketone | N-(Anthracen-9-ylmethyl)dihydropyridazine |

| α,β-Unsaturated Nitrile | N-(Anthracen-9-ylmethyl)aminopyrazoline |

These reactions provide pathways to new molecular scaffolds where an anthracene unit is appended to a heterocyclic core, a common strategy in the development of fluorescent probes and materials.

Oxidation-Reduction Chemistry of Anthracene-Hydrazine Systems

The this compound molecule contains two moieties susceptible to redox reactions: the anthracene ring and the hydrazine group.

Oxidation:

Oxidation of the Hydrazine Moiety: Hydrazines are well-known reducing agents and are themselves readily oxidized. The oxidation can lead to a variety of products depending on the oxidant and reaction conditions, including diazene (B1210634) (HN=NH), nitrogen gas, and in some cases, azo compounds (R-N=N-R).

Oxidation of the Anthracene Moiety: The anthracene core can be oxidized, most commonly at the 9- and 10-positions, to form 9,10-anthraquinone. wordpress.com This transformation typically requires strong oxidizing agents. The presence of the electron-donating substituent at the 9-position may facilitate this oxidation. Studies on the one-electron oxidation of related (anthracen-9-yl)methyl sulfides have shown that reactions with reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) can lead to oxidation products. researchgate.net

Reduction:

Reduction of the Anthracene Moiety: The anthracene ring can be reduced, for example, by sodium in alcohol, to yield 9,10-dihydroanthracene. wordpress.com

Reductive Cleavage: The N-N bond in the hydrazine moiety is relatively weak and can be cleaved under certain reductive conditions, although this is less common than oxidation. The reduction of 9-anthryl ketones with metal hydrides has been shown to be influenced by steric hindrance from the anthracene ring, which could also play a role in the reduction of hydrazine derivatives at this position. rsc.org

The specific outcome of a redox reaction on this compound would be a competitive process depending on the reagents and conditions employed, potentially leading to products of oxidation/reduction at the hydrazine group, the anthracene core, or both.

Advanced Spectroscopic and Structural Characterization of Anthracen 9 Ylmethyl Hydrazine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For anthracen-9-ylmethyl-hydrazine and its derivatives, ¹H and ¹³C NMR spectra provide definitive evidence for the arrangement of atoms and the chemical environment of each nucleus.

¹H NMR: The proton NMR spectrum confirms the structure by showing characteristic signals for the anthracene (B1667546) ring protons, the methylene (B1212753) (-CH₂) bridge protons, and the hydrazine (B178648) (-NH-NH₂) protons. In derivatives, the signals from the anthracene moiety typically appear in the aromatic region between δ 7.40 and 8.54 ppm. researchgate.net The methylene protons adjacent to the anthracene ring are diastereotopic and often appear as distinct signals. For instance, in a related anthracene-carbonate monomer, these protons were observed as two doublets at 4.64 and 4.12 ppm. researchgate.net The protons on the hydrazine group are exchangeable and their chemical shift can vary depending on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Aromatic carbons of the anthracene group show multiple signals in the typical downfield region for sp² carbons. In one anthracene derivative, these signals were observed between δ 122 and 145 ppm. rsc.org The carbon of the methylene bridge (-CH₂) typically appears as a single peak in the aliphatic region of the spectrum. For example, a signal at 147.4 ppm was indicative of a cyclic carbonate formation in an anthracene-functionalized monomer. researchgate.net

The following table summarizes the expected chemical shifts for the core structure of this compound, based on data from related compounds.

| Group | Nucleus | Expected Chemical Shift (δ, ppm) | Notes |

| Anthracene Ring | ¹H | 7.40 - 8.60 | Complex multiplet pattern characteristic of the anthracene system. researchgate.net |

| Methylene (-CH₂) | ¹H | ~4.0 - 5.0 | Position can be influenced by adjacent groups; may appear as a singlet or doublet. researchgate.net |

| Hydrazine (-NHNH₂) | ¹H | Variable | Broad signal, position and intensity are solvent and concentration dependent. |

| Anthracene Ring | ¹³C | 120 - 140 | Multiple signals for the various aromatic carbons. rsc.org |

| Methylene (-CH₂) | ¹³C | ~40 - 50 | Single signal in the aliphatic region. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

FT-IR Spectroscopy: The FT-IR spectrum of this compound derivatives displays characteristic absorption bands. In a rhodium(III) complex of an anthrahydrazone derivative, significant peaks were observed at 3436 cm⁻¹ (N-H stretch), 3018 cm⁻¹ (aromatic C-H stretch), 1599 cm⁻¹ (C=N stretch/aromatic C=C stretch), and 734 cm⁻¹ (anthracene ring C-H bending). mdpi.com Studies on related hydrazine polymers show strong N-H stretching vibrations around 3255 cm⁻¹, N-H bending at 1614 cm⁻¹, and C-N stretching near 1258 cm⁻¹. researchgate.net These bands confirm the presence of the hydrazine moiety and the aromatic anthracene core.

Key vibrational frequencies observed in compounds related to this compound are presented below.

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

| 3436 | N-H Stretch | Hydrazine | mdpi.com |

| 3018 | C-H Stretch | Aromatic (Anthracene) | mdpi.com |

| 1614 | N-H Bend | Hydrazine | researchgate.net |

| 1599 | C=N / C=C Stretch | Imine / Aromatic | mdpi.com |

| 1258 | C-N Stretch | Hydrazine | researchgate.net |

| 734 | C-H Out-of-Plane Bend | Aromatic (Anthracene) | mdpi.com |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties

The photophysical properties of this compound are dominated by the anthracene chromophore, which is well-known for its characteristic electronic absorption and strong fluorescence.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of anthracene-containing compounds typically exhibits a series of sharp, well-defined peaks (vibronic fine structure) between 300 and 400 nm. researchgate.net For example, a related anthracene derivative showed absorption maxima (λ_max) at 320 nm, 353 nm, and 399 nm. rsc.org A rhodium complex of an anthrahydrazone derivative displayed a maximal absorption at 255 nm, attributed to the π-π* transitions within the aromatic system. mdpi.com These absorptions are due to electronic transitions from the highest occupied molecular orbital (HOMO) to various unoccupied molecular orbitals (LUMO, LUMO+1, etc.).

Fluorescence Spectroscopy: Anthracene is a classic fluorophore. aatbio.com Upon excitation with UV light (typically around 355-360 nm), this compound and its derivatives exhibit strong blue fluorescence. aatbio.comresearchgate.net The emission spectrum is often a mirror image of the absorption spectrum, with a maximum emission wavelength (λ_em) typically around 400 nm. aatbio.com The fluorescence corresponds to the radiative decay from the lowest excited singlet state (S₁) to the ground state (S₀), a transition often localized on the anthracene moiety. researchgate.net The quantum yield and lifetime of the fluorescence can be influenced by the solvent and the presence of quenchers.

| Spectroscopic Parameter | Wavelength (nm) | Technique | Notes | Reference |

| Absorption (λ_max) | 255 | UV-Vis | From an anthrahydrazone derivative. | mdpi.com |

| Absorption (λ_max) | 320, 353, 399 | UV-Vis | From an anthracene derivative, showing characteristic vibronic structure. | rsc.org |

| Excitation (λ_ex) | ~356 | Fluorescence | Typical excitation wavelength for the anthracene chromophore. | aatbio.com |

| Emission (λ_em) | ~397 | Fluorescence | Characteristic blue fluorescence of anthracene. | aatbio.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight and structural details of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation pattern upon ionization.

For this compound (C₁₅H₁₄N₂), the calculated exact mass is 222.1157 Da. nih.gov In a mass spectrum, the molecular ion peak ([M]⁺˙) would be observed at m/z 222. Under softer ionization conditions like electrospray ionization (ESI), the protonated molecule ([M+H]⁺) at m/z 223 is typically the most prominent peak. mdpi.combldpharm.com

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways would involve the cleavage of the C-C bond between the methylene group and the anthracene ring, or the N-N bond of the hydrazine moiety. This would lead to characteristic fragment ions, such as the anthracen-9-ylmethyl cation at m/z 191.

| m/z | Ion | Description |

| 223 | [C₁₅H₁₅N₂]⁺ | Protonated molecular ion ([M+H]⁺) |

| 222 | [C₁₅H₁₄N₂]⁺˙ | Molecular ion ([M]⁺˙) |

| 191 | [C₁₅H₁₁]⁺ | Anthracen-9-ylmethyl cation (loss of -NHNH₂) |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While the crystal structure for this compound itself is not reported, structures of closely related derivatives have been extensively studied. For instance, the crystal structure of 1-[(E)-Anthracen-9-ylmethylidene]-2-(2,4-dinitrophenyl)hydrazine has been determined. nih.gov In this derivative, the anthracene ring system is nearly planar. The crystal packing is stabilized by intermolecular C-H···O hydrogen bonds, forming chains within the crystal lattice. nih.gov

In the crystal structure of a rhodium(III) complex with an anthrahydrazone ligand, the packing is stabilized by a combination of N-H···O and C-H···Cl hydrogen bonds, as well as significant π-π stacking interactions between the neighboring anthracene rings, with a measured distance of 3.6442(13) Å. mdpi.com These findings suggest that the solid-state structure of this compound would likely also be heavily influenced by hydrogen bonding involving the hydrazine group and π-π stacking of the anthracene cores.

The table below shows crystallographic data for a representative derivative.

| Parameter | 1-[(E)-Anthracen-9-ylmethylidene]-2-(2,4-dinitrophenyl)hydrazine | Reference |

| Chemical Formula | C₂₁H₁₄N₄O₄ | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Pbca | nih.gov |

| a (Å) | 5.6355 (4) | nih.gov |

| b (Å) | 8.1597 (5) | nih.gov |

| c (Å) | 36.794 (2) | nih.gov |

| V (ų) | 1691.95 (19) | nih.gov |

| Z | 4 | nih.gov |

Advanced Spectroscopic Techniques (e.g., ESR, ESI-MS)

Beyond the standard characterization methods, advanced techniques provide deeper insights into the properties of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique particularly useful for analyzing polar and thermally labile molecules. It has been used to study complexes and derivatives of this compound. For example, ESI-MS analysis of a rhodium complex in methanol (B129727) confirmed the presence of the cationic species [RhIIICl₂(9-PMAH)]⁺ at m/z 469.97. mdpi.com This technique is ideal for confirming the molecular weight of the parent compound, typically by observing the protonated molecule [M+H]⁺.

Electron Spin Resonance (ESR) Spectroscopy: ESR (or EPR) spectroscopy is a technique specific to detecting species with unpaired electrons, such as radicals. There are no reports of ESR studies on this compound, as it is a diamagnetic, closed-shell molecule. This technique would only become relevant if the molecule were to be oxidized or reduced to form a radical cation or anion.

Computational and Theoretical Investigations of Anthracen 9 Ylmethyl Hydrazine

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. researchgate.net It is a quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT studies on anthracene (B1667546) derivatives typically employ hybrid functionals like B3LYP to accurately model their geometric and electronic properties. researchgate.netnih.gov

For a molecule like Anthracen-9-ylmethyl-hydrazine, DFT calculations would be instrumental in optimizing its molecular geometry, determining bond lengths, bond angles, and dihedral angles. These calculations would reveal how the hydrazine (B178648) moiety influences the planarity of the anthracene core. Studies on related anthracene derivatives have shown that DFT can accurately predict these structural parameters, which are often in good agreement with experimental data from X-ray crystallography. nih.gov

Furthermore, DFT is used to calculate various electronic properties that are key to understanding the reactivity of the molecule. These properties include ionization potential, electron affinity, and the distribution of electron density. researchgate.net The reactivity of this compound would be largely dictated by the interplay between the electron-rich hydrazine group and the aromatic anthracene system.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. youtube.comyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and symmetry of these orbitals are crucial in determining the feasibility and outcome of a chemical reaction.

For this compound, the HOMO is expected to be located primarily on the electron-donating hydrazine group and the anthracene ring, making these sites susceptible to electrophilic attack. The LUMO, on the other hand, would likely be distributed over the anthracene moiety, indicating the sites for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

Computational studies on related anthracene chalcone (B49325) derivatives have determined HOMO-LUMO energy gaps, which indicate their potential for use in optoelectronic applications. nih.gov For instance, the HOMO-LUMO energy gap for (E)-1-(anthracen-9-yl)-3-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one was found to be 3.40 eV (DFT). nih.gov

Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Related Anthracene Derivative

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| (E)-1-(anthracen-9-yl)-3-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one | -5.35 | -1.95 | 3.40 |

Data is for a related anthracene derivative and not this compound. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map illustrates the electrostatic potential on the electron density surface of a molecule, with different colors representing regions of varying potential. wolfram.com

Typically, red colors indicate regions of negative electrostatic potential, which are rich in electrons and thus susceptible to electrophilic attack. Blue colors represent regions of positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. Green and yellow regions denote areas with near-zero or neutral potential. researchgate.net

For this compound, an MEP map would likely show a region of high negative potential (red) around the nitrogen atoms of the hydrazine group, highlighting their nucleophilic character. The hydrogen atoms of the hydrazine moiety and some regions of the anthracene ring would likely exhibit positive potential (blue), indicating their electrophilic character. MEP analysis on similar anthracene derivatives has been used to identify reactive sites and understand intermolecular interactions. nih.govresearchgate.net

Natural Population Analysis (NPA) and Mulliken Charges

Natural Population Analysis (NPA) and Mulliken population analysis are computational methods used to determine the partial atomic charges within a molecule. These charge distributions provide insights into the molecule's electronic structure and are often used to understand its reactivity and intermolecular interactions. While Mulliken charges are simpler to calculate, they can be highly dependent on the basis set used. NPA is generally considered more robust and provides a more reliable description of the electron distribution.

In this compound, the nitrogen atoms of the hydrazine group are expected to carry a significant negative charge, as confirmed by Mulliken charge calculations on related anthracene-based chalcones. researchgate.net The carbon atoms of the anthracene ring would have varying charges, reflecting the electron distribution across the aromatic system.

Table 2: Calculated Mulliken Atomic Charges for a Related Anthracene Derivative

| Atom | Charge (e) |

| C1 | -0.165 |

| C2 | -0.117 |

| C3 | -0.126 |

| C4 | -0.165 |

| C9 | 0.089 |

| C10 | 0.012 |

| O1 | -0.521 |

| N1 | -0.207 |

Data is for (2E)‐1‐(Anthracen‐9‐yl)‐3‐(4‐nitrophenyl)prop‐2‐en‐1‐one and not this compound. researchgate.net

Spectroscopic Property Predictions through Computational Methods

Computational methods, particularly DFT and its time-dependent extension (TD-DFT), are widely used to predict the spectroscopic properties of molecules, such as their infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra. researchgate.net These predictions are invaluable for interpreting experimental spectra and for identifying unknown compounds.

For this compound, computational methods could predict the vibrational frequencies of its functional groups, which would correspond to the peaks in its IR spectrum. For instance, the N-H stretching and bending vibrations of the hydrazine moiety would be predicted at specific wavenumbers. Similarly, TD-DFT calculations could predict the electronic transitions responsible for the absorption bands in the UV-Vis spectrum of the molecule. The predicted NMR chemical shifts for the hydrogen and carbon atoms would aid in the structural elucidation of the compound.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, with its rotatable bonds in the methyl-hydrazine side chain, conformational analysis is crucial for understanding its three-dimensional structure and properties. Theoretical calculations on hydrazine have shown a dihedral angle of 95° in its equilibrium conformation. doi.org

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time. An MD simulation of this compound would reveal how the molecule behaves in a solvent, including the conformational changes it undergoes and its interactions with surrounding solvent molecules. Such simulations are essential for understanding the behavior of molecules in biological systems and for drug design.

Quantum Chemical Calculations of Reaction Pathways and Energy Barriers

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface and identifying transition states and reaction intermediates. nih.gov These calculations can determine the energy barriers associated with different reaction pathways, allowing for the prediction of the most favorable reaction mechanism.

For reactions involving this compound, such as its synthesis from anthracene-9-carbaldehyde and hydrazine, quantum chemical calculations could be used to model the reaction pathway. nih.govnih.gov This would involve identifying the transition state for the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration to form the final product. The calculated energy barriers would provide quantitative insights into the reaction kinetics.

Advanced Applications of Anthracen 9 Ylmethyl Hydrazine in Chemical Research

Development of Fluorescent Probes and Chemosensors for Specific Analytes

The inherent fluorescence of the anthracene (B1667546) group in Anthracen-9-ylmethyl-hydrazine makes it an excellent scaffold for designing fluorescent probes and chemosensors. These sensors are engineered to detect specific ions and molecules through changes in their fluorescence emission.

The fundamental design of fluorescent probes based on this compound follows a "fluorophore-spacer-receptor" model. In this architecture, the anthracene unit serves as the fluorophore, the methylene (B1212753) group (-CH2-) acts as a spacer, and the hydrazine (B178648) group (-NHNH2) is a key part of the receptor site. The receptor can be further modified to impart selectivity for a particular analyte. The key design principle is to modulate the fluorescence of the anthracene core upon binding of an analyte to the receptor. This modulation is often achieved through mechanisms like Photoinduced Electron Transfer (PET) or Excited-State Intramolecular Proton Transfer (ESIPT).

A common strategy involves the condensation of this compound with an appropriate aldehyde or ketone to form a hydrazone. This not only extends the conjugation of the system but also introduces additional coordination sites, enhancing its ability to bind to specific analytes, such as metal ions. The selectivity of the sensor can be fine-tuned by choosing different carbonyl compounds, thereby creating a tailored binding pocket for the target analyte.

Photoinduced Electron Transfer (PET): In many anthracene-hydrazine based sensors, the fluorescence of the anthracene unit is initially "turned off" or quenched. This is due to a PET process where, upon excitation of the anthracene fluorophore, an electron is transferred from the lone pair of the nitrogen atom in the hydrazine or hydrazone moiety (the donor) to the excited anthracene (the acceptor). This non-radiative process competes with fluorescence, leading to low emission. When the sensor binds to an analyte, such as a metal ion, the lone pair of electrons on the nitrogen atom becomes engaged in the coordination. This binding event lowers the energy of the donor's orbital, suppressing the PET process. As a result, the radiative pathway of fluorescence is restored, leading to a "turn-on" response.

Excited-State Intramolecular Proton Transfer (ESIPT): Another mechanism utilized in these fluorescent systems is ESIPT. Probes designed to operate via ESIPT have a proton donor (like a hydroxyl group) and a proton acceptor within the same molecule. Upon photoexcitation, a proton is transferred from the donor to the acceptor, leading to the formation of an excited-state tautomer that has a different fluorescence emission profile compared to the original molecule. The binding of an analyte can either facilitate or inhibit this proton transfer process, resulting in a detectable change in the fluorescence spectrum. For instance, a probe might be designed where the hydrazine moiety, upon interaction with an analyte, influences the acidity or basicity of a nearby group involved in the ESIPT process, thereby modulating the fluorescence output. umich.eduresearchgate.net

Coordination Chemistry: this compound as a Ligand in Metal Complexes

The hydrazine group in this compound and its derivatives is an excellent ligand for coordinating with a variety of metal ions. This has led to extensive research into its coordination chemistry, particularly with transition metals.

This compound and its derivatives, especially anthrahydrazones, can act as bidentate or tridentate ligands. Chelation typically involves the nitrogen atoms of the hydrazine or imine group and another donor atom, which is often introduced through the condensation reaction used to form the hydrazone. For example, a hydrazone formed from this compound and a pyridine-containing aldehyde can chelate a metal ion through one of the hydrazine nitrogens and the pyridine (B92270) nitrogen.

Studies on transition metal complexes with anthrahydrazone ligands have revealed various coordination geometries. For instance, a rhodium(III) complex with a ligand derived from (anthracen-9-ylmethylene)hydrazine has been shown to adopt a distorted octahedral geometry. In this complex, the ligand acts as a bidentate chelator, binding to the rhodium center through the imine nitrogen and a nitrogen atom from a pyrimidine (B1678525) ring.

| Metal Ion | Ligand Derivative | Coordination Mode | Resulting Geometry |

|---|---|---|---|

| Rhodium(III) | (Z)-2-(2-(Anthracen-9-ylmethylene)hydrazineyl)pyrimidine | Bidentate (N,N) | Distorted Octahedral |

| Cobalt(III) | (E)-2-(anthracen-9-ylmethylene)hydrazine-1-carbothioamide | Tridentate (N,N,S) | Distorted Octahedral |

| Mercury(II) | 2-(anthracen-9-ylmethylene)-N-phenylhydrazine carbothioamide | Bidentate (N,S) | Tetrahedral |

The formation of metal complexes with this compound derivatives is accompanied by distinct changes in their spectroscopic properties. These changes provide evidence of complexation and offer insights into the nature of the metal-ligand interaction.

UV-Visible Spectroscopy: Upon coordination with a metal ion, the UV-Vis absorption spectrum of the ligand typically shows a shift in the absorption bands. This is due to the alteration of the electronic energy levels of the ligand upon binding to the metal. New bands corresponding to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) may also appear.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the coordination sites of the ligand. For instance, a shift in the stretching frequency of the C=N bond in a hydrazone upon complexation indicates the involvement of the imine nitrogen in binding to the metal. Similarly, changes in the N-H stretching vibrations can suggest the coordination of the hydrazine nitrogen.

Fluorescence Spectroscopy: As discussed earlier, the fluorescence of the anthracene moiety is highly sensitive to the coordination environment. The formation of a metal complex can lead to either quenching or enhancement of the fluorescence intensity, as well as shifts in the emission wavelength. These changes are valuable for studying the binding process and for the development of fluorescent sensors. For example, the fluorescence of a rhodium(III) complex of an anthrahydrazone ligand was found to be effectively quenched upon binding to DNA. umich.edu

| Spectroscopic Technique | Observed Changes | Information Gained |

|---|---|---|

| UV-Visible | Shift in absorption bands, appearance of new bands | Confirmation of complexation, electronic transitions (MLCT, LMCT) |

| Infrared | Shift in C=N and N-H stretching frequencies | Identification of coordinating atoms |

| Fluorescence | Quenching or enhancement of emission, shift in emission wavelength | Study of binding interactions, sensing applications |

Applications in Organic Synthesis and Catalysis

The reactivity of the hydrazine functional group makes this compound a useful precursor in organic synthesis. Hydrazones, which are readily prepared from the condensation of hydrazines with aldehydes and ketones, are versatile intermediates in the synthesis of a wide range of heterocyclic compounds and other organic molecules. wikipedia.org

Derivatives of this compound, particularly anthrahydrazones, have been employed as ligands in the synthesis of transition metal complexes with potential catalytic applications. While direct catalytic use of this compound is not widely reported, its role as a ligand is crucial. For example, rhodium complexes containing anthrahydrazone ligands have been synthesized and characterized. umich.edu Rhodium complexes are well-known catalysts for a variety of organic transformations, including hydrogenation and hydroformylation reactions. The electronic and steric properties of the anthrahydrazone ligand can influence the catalytic activity and selectivity of the metal center.

Furthermore, the anthracene moiety itself can participate in photochemical reactions, such as [4+4] cycloadditions, which can be exploited in the synthesis of unique molecular architectures. The combination of the reactive hydrazine group and the photochemically active anthracene core in a single molecule opens up possibilities for designing novel synthetic strategies.

Role as Synthetic Intermediates and Reagents

This compound serves as a valuable building block and reagent in organic synthesis, primarily due to the reactivity of its hydrazine moiety. This functional group readily participates in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. These reactions are often straightforward and efficient, providing a reliable method for introducing the fluorescent anthracene group into a wide range of molecular architectures.

For instance, the reaction of this compound with various ketones can lead to the formation of N'-(anthracen-9(10H)-ylidene)-...-carbohydrazide derivatives. researchgate.netdocumentsdelivered.com This type of reaction is instrumental in coupling the anthracene framework with other heterocyclic structures, like pyrimidine, to create novel hybrid molecules with potential applications in medicinal chemistry. researchgate.netdocumentsdelivered.com The synthesis of these complex structures often proceeds through a domino reaction, starting with a multi-component reaction to build a core structure, which is then further functionalized by condensation with this compound or its derivatives. researchgate.netdocumentsdelivered.com

Furthermore, Schiff bases derived from this compound are investigated for their coordination properties with metal ions. nih.gov The resulting metal complexes have potential applications in various areas, including macromolecular chemistry. nih.gov The synthesis of these Schiff bases, such as 1-[(E)-Anthracen-9-ylmethylidene]-2-(2,4-dinitrophenyl)hydrazine, is achieved by reacting an anthracene derivative with a hydrazine compound. nih.govnih.gov

The versatility of this compound as a synthetic intermediate is also demonstrated in its use for creating thiosemicarbazone derivatives. These compounds, like (E)-2-(anthracen-9-ylmethylene)hydrazine-1-carbothioamide, are of interest for their potential biological activities and are synthesized by reacting the anthracene-containing hydrazine with appropriate reagents. researchgate.net The resulting thiosemicarbazones can then act as ligands in the formation of metal complexes. researchgate.net

Functionalization in Polymer Chemistry (e.g., Reversible Addition-Fragmentation Chain Transfer (RAFT) Agents)

The unique properties of the anthracene group make it a valuable functional moiety in polymer chemistry. One of the key applications is in the design of specialized agents for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique. Anthracene-terminated RAFT agents have been synthesized and successfully employed in the polymerization of monomers like styrene (B11656) and methyl acrylate, yielding polymers with low polydispersity indices. acs.org

The incorporation of the anthracene moiety provides a fluorescent label at the polymer chain end, which can be used to monitor and characterize the polymerization process. acs.org The resulting polymers with an α-fluorescent end label from an anthracene-containing RAFT agent have shown enhanced fluorescence properties. acs.org

While direct use of a hydrazine group in a RAFT agent can be problematic due to its reactivity, the anthracene moiety itself is the key functional group of interest. The hydrazine group in this compound can be used to synthetically link the anthracene core to a suitable RAFT agent structure. For example, a hydrazine derivative can be reacted to form a molecule that is then incorporated into a RAFT agent. It is important to note that the hydrazine functionality itself is often transformed during the synthesis of the final RAFT agent to prevent interference with the polymerization process. researchgate.net The selection of the appropriate RAFT agent is crucial for controlling the polymerization of various monomers. researchgate.net

Contributions to Material Science and Advanced Devices

The photophysical and electronic properties of the anthracene core make this compound and its derivatives highly valuable in the field of material science, particularly for the development of advanced electronic and optoelectronic devices.

Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSC)

Anthracene derivatives have been extensively utilized in the fabrication of Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs). rsc.org In OLEDs, anthracene-based materials can function as blue-light emitting materials, as well as hole and electron transporting materials. rsc.org The performance of these devices is significantly influenced by the substituents on the anthracene core, which can affect thermal stability and electroluminescent properties. rsc.orgworktribe.com

In the context of DSSCs, anthracene-based organic dyes serve as sensitizers. researchgate.netset-science.com The planar structure of anthracene contributes to favorable π-π stacking interactions, which can influence dye aggregation and device performance. researchgate.net The introduction of different functional groups to the anthracene core allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for optimizing electron injection and dye regeneration processes. researchgate.netresearchgate.net For example, a series of organic dyes incorporating various amines as electron donors and anthracene-based donor-acceptor structures have been synthesized and shown to achieve notable efficiencies in DSSCs. set-science.com

| Compound/Device | Application | Key Finding |

| Anthracene Derivatives | OLEDs | Utilized as emitting materials (blue to red) and charge-transporting materials. rsc.org |

| Anthracene-based Dyes | DSSCs | Act as sensitizers, with efficiencies influenced by donor-acceptor structures. set-science.com |

| 9,10-substituted Anthracenes | OLEDs | Serve as blue-light-transmitting materials due to their bandgap and fluorescence. researchgate.net |

| Anthracene-based Dyes | DSSCs | Exhibit good thermal and photostability, crucial for long-term operation. |

Supramolecular Assembly and Host-Guest Interactions

The planar and aromatic nature of the anthracene moiety facilitates its participation in supramolecular assembly and host-guest interactions, driven by non-covalent forces such as π-π stacking. Anthracene derivatives can self-assemble into well-defined nanostructures, and this process can be influenced by the nature of the substituents on the anthracene core. nih.gov

The inclusion of anthracene derivatives as guests within porous host materials, such as metal-organic frameworks (MOFs), can lead to novel photophysical properties that differ from the individual components. researchgate.net For example, the confinement of anthracene guests within the pores of a host can lead to the formation of excimers, which exhibit a broad fluorescence signal. researchgate.net

Furthermore, the complexation of substituted anthracene derivatives with macrocyclic hosts like cucurbit[n]urils (CB[n]) can direct their photoreactions. rsc.org Depending on the size of the cucurbituril (B1219460) host, the photoreaction of the anthracene guest can be selectively controlled to yield specific products. For instance, CB worktribe.com can act as a nanoreactor to promote the photodimerization of certain anthracene derivatives, while CB set-science.com can catalyze an unexpected photosolvolysis reaction. rsc.org These findings highlight the potential of using supramolecular strategies to control the reactivity and properties of anthracene-containing compounds. The self-assembly of anthracene derivatives is also influenced by the substituents, with 9,10-substituted anthracenes tending to form more overlapped lamellar structures, which can be advantageous for charge transport. nih.gov

| Host-Guest System | Interaction | Outcome |

| Anthracene Derivatives in MOFs | Confinement | Formation of excimers with distinct fluorescence. researchgate.net |

| Substituted Anthracenes & Cucurbit[n]urils | Complexation | Selective control over photoreactions (dimerization or solvolysis). rsc.org |

| Anthracene Glycosides | Self-Assembly | Formation of chiral supramolecular structures in aqueous solutions. acs.org |

| 9,10-Diphenylanthracene in Assembly | Coordination | Reversible on/off switching of lanthanide luminescence. acs.orgnih.gov |

Derivatization and Functionalization Strategies for Enhancing Anthracen 9 Ylmethyl Hydrazine Utility

Structural Modifications of the Anthracene (B1667546) Core for Tuned Properties

The inherent photophysical and electronic properties of the anthracene scaffold can be precisely tuned by introducing various substituents onto the aromatic rings. These modifications influence the molecule's absorption and fluorescence characteristics, as well as its energy gap, making it suitable for specific applications like organic light-emitting diodes (OLEDs) and sensors. nih.govbeilstein-journals.org

Strategic placement of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the anthracene core can alter its electronic properties. acs.orgrsc.org A computational study using density functional theory (DFT) explored the effects of eleven different functional groups at positions 1, 2, and 9 of the anthracene ring. acs.org The study found that substitution, regardless of the electronic nature of the group, consistently leads to a red-shift (a shift to longer wavelengths) in the absorption and fluorescence spectra. acs.orgresearchgate.net The magnitude of this shift and the change in fluorescence intensity (oscillator strength) are dependent on the nature and position of the substituent. acs.orgrsc.org For instance, placing substituents along the short axis of the anthracene molecule, which aligns with the transition dipole moment of the bright excited state, tends to increase the oscillator strength. acs.org

Common synthetic methods to achieve these substitutions include:

Friedel-Crafts Reactions : This classic method can be used for the alkylation and acylation of the anthracene core. beilstein-journals.orgbeilstein-journals.org

Metal-Catalyzed Cross-Coupling : Reactions like Suzuki-Miyaura and Sonogashira couplings are powerful tools for introducing aryl or alkynyl groups, extending the π-conjugated system. nih.govhep.com.cn

Cyclization Reactions : Intramolecular cyclization strategies, such as acid-catalyzed cyclizations or Bradsher-type reactions, can build substituted anthracene frameworks from precursor molecules. nih.govbeilstein-journals.org

Direct C-H Activation : Modern techniques involving transition-metal catalysis (e.g., palladium) allow for the direct functionalization of C-H bonds on the anthracene ring, offering an efficient route to substituted derivatives. nih.gov

The table below summarizes the observed effects of different substituents on the photophysical properties of anthracene derivatives, based on research findings.

| Modification Type | Substituent(s) | Position(s) | Observed Effect on Properties | Reference(s) |

| Electron-Donating | -NH₂, -OCH₃ | 1, 2, or 9 | Red-shift in absorption/fluorescence spectra. | acs.org |

| Electron-Withdrawing | -CO₂H, -CN | 1, 2, or 9 | Red-shift in absorption/fluorescence spectra; can lower the band gap. | acs.orgresearchgate.net |

| π-Conjugated | Phenyl, Thiophene (B33073) | 9, 10 | Minor effect on absorption, but can significantly decrease fluorescence quantum yield. | rsc.org |

| Symmetric Quadruple | Various | 1, 4, 5, 8 | Significant increase in oscillator strength and can lower the band gap by up to 0.5 eV. | acs.org |

| Doping (in crystal) | Oxygen (O), Sulfur (S) | N/A | Reduces the electronic band gap, improving optical absorption in the visible range. | nih.govacs.org |

These structural modifications are crucial for developing materials with tailored optoelectronic properties, for example, creating blue light emitters for OLEDs or enhancing the absorption of solar radiation in photovoltaic applications. nih.govnih.govacs.org

Diversification of the Hydrazine (B178648) Moiety and its Derivatives (e.g., Hydrazones, Sulfonohydrazides)

The hydrazine group (-NH-NH₂) in Anthracen-9-ylmethyl-hydrazine is a versatile functional handle that can be readily converted into a variety of other moieties, most notably hydrazones and sulfonohydrazides. This diversification is a cornerstone for creating complex molecules such as chemosensors, catalysts, and bioactive compounds. chemrxiv.orgresearchgate.net

Hydrazone Formation: Hydrazones are formed through the condensation reaction of a hydrazine with an aldehyde or a ketone. The nucleophilic amino group of the hydrazine attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule. For this compound, the terminal -NH₂ group would react with a carbonyl compound to form a stable C=N bond, conjugating the anthracene moiety with the new substituent.

General Reaction Scheme: Anthracen-9-yl-CH₂-NH-NH₂ + R-C(=O)-R' → Anthracen-9-yl-CH₂-NH-N=C(R)R' + H₂O

This reaction is fundamental in the development of "turn-on" fluorescent probes. For instance, anthracene-based hydrazones have been designed as chemosensors where the fluorescence of the anthracene core is initially quenched. mdpi.com Upon binding to a specific analyte (like a metal ion), a chemical transformation or conformational change can restore the fluorescence, providing a detectable signal. mdpi.com The formation of an anthracene-derived hydrazone has been shown to increase the energy of the Highest Occupied Molecular Orbital (HOMO) of the anthracene system, making it a more reactive electron-rich diene for applications in catalysis, such as Diels-Alder reactions. chemrxiv.org

Sulfonohydrazide Formation: Sulfonohydrazides (or sulfonyl hydrazides) are synthesized by reacting a hydrazine with a sulfonyl chloride. researchgate.netmdpi.com In this reaction, the nucleophilic hydrazine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable S-N bond.

General Reaction Scheme: Anthracen-9-yl-CH₂-NH-NH₂ + R-SO₂Cl → Anthracen-9-yl-CH₂-NH-NH-SO₂-R + HCl

This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. google.com While specific examples starting directly from this compound are not prevalent in the literature, the general synthesis is robust. researchgate.netmdpi.com A variety of aryl and alkyl sulfonyl chlorides can be used, allowing for the introduction of diverse functional groups. Sulfonyl hydrazides are stable compounds and serve as important intermediates in organic synthesis. mdpi.com For example, new series of anthracene-9-sulfonyl derivatives have been synthesized and evaluated for their anticancer properties, highlighting the importance of the sulfonyl linkage in bioactive molecules. acs.orgscinito.aiekb.eg

The table below outlines these key derivatization reactions of the hydrazine moiety.

| Derivative Class | Reactant | Key Reaction | Resulting Functional Group | Potential Application | Reference(s) |

| Hydrazones | Aldehydes or Ketones | Condensation | Imine (-N=C<) | Chemosensors, Catalysis | chemrxiv.orgresearchgate.netmdpi.com |

| Sulfonohydrazides | Sulfonyl Chlorides | Nucleophilic Substitution | Sulfonamide (-NH-SO₂-) | Synthetic Intermediates, Bioactive Molecules | researchgate.netmdpi.comekb.eg |

Conjugation with Other Functional Moieties for Multi-responsive Systems

Conjugating the this compound scaffold to other functional molecules is a powerful strategy for creating multi-responsive systems. These systems are designed to react to specific external stimuli—such as the presence of metal ions, changes in pH, or light—making them ideal for use as sensors, probes, and smart materials. nih.govacs.org The strong fluorescence of the anthracene core is often a key component, providing a clear optical signal upon interaction with a target analyte. acs.org

A common approach involves using the hydrazine moiety (or its hydrazone derivative) as a linker or a receptor site. For example, anthracene-based Schiff base probes (formed from hydrazones) have been synthesized for the selective detection of metal ions like Cr³⁺ and Zn²⁺. mdpi.comnih.gov The general mechanism for these "turn-on" fluorescent probes is often based on inhibiting Photoinduced Electron Transfer (PET). In the "off" state, the lone pair of electrons on the Schiff base nitrogen quenches the fluorescence of the anthracene. Upon chelation with a metal ion, these electrons are engaged in coordination, which inhibits the PET process and "turns on" the fluorescence of the anthracene. mdpi.com

Examples of conjugated systems and their functions are detailed below:

Metal Ion Chemosensors : An anthracene-based probe integrated with a thiophene moiety via an imine linkage (a hydrazone derivative) was developed for the highly selective and sensitive "turn-on" detection of Cr³⁺ ions in an aqueous medium. nih.gov Another probe, formed from anthracene-9-carboxaldehyde and a triazole-thiol, showed aggregation-induced emission enhancement (AIEE) and was used to detect Zn²⁺ ions and tyrosine. mdpi.com Similarly, π-extended anthracene-thioacetals have been synthesized as "turn-on" chemodosimeters for mercury (Hg²⁺) ions, operating via a hydrolysis mechanism promoted by the metal ion. acs.orgacs.orgnih.gov

Liquid Crystals : Anthracene derivatives have been conjugated with phenyl groups bearing long alkyl chains to create multifunctional liquid crystal materials. These materials combine the processability and ordered alignment of liquid crystals with the strong fluorescence and charge-transport properties of the anthracene core, making them suitable for integrated optoelectronic devices like organic light-emitting transistors (OLETs). rsc.org

Supramolecular Cages : Anthracene panels have been used as the faces of self-assembled tetrahedral cages. These large structures can undergo post-assembly modification, for instance, through a Diels-Alder reaction on the anthracene units. This modification can tune the binding properties of the cage, allowing it to encapsulate different guest molecules than the original structure. cam.ac.uk

| Conjugated Moiety | Linkage Type | Target Application / Function | Sensing Mechanism | Reference(s) |

| Thiophene-carboxaldehyde | Imine (Schiff Base) | Cr³⁺ Detection | "Turn-on" fluorescence via C=N bond hydrolysis | nih.gov |

| Phenyl-triazole-thiol | Imine (Schiff Base) | Zn²⁺ and Tyrosine Detection | Aggregation-Induced Emission Enhancement (AIEE), PET inhibition | mdpi.com |

| Thioacetals | C-S bonds | Hg²⁺ Detection | "Turn-on" fluorescence via Hg²⁺-promoted desulfurization | acs.orgacs.orgnih.gov |

| Phenyl with Alkyl Chain | C-C bond | Liquid Crystals for Optoelectronics | Combination of liquid crystal properties and anthracene fluorescence | rsc.org |

| Substituted Phenyl | C-C bond (Suzuki Coupling) | Organic Supercapacitors | Modulation of redox properties for energy storage | rsc.org |

| Tetracyanoethylene | Covalent (Diels-Alder) | Modification of Supramolecular Cages | Post-assembly modification to tune guest binding | cam.ac.uk |

Strategies for Immobilization and Surface Functionalization

Immobilizing this compound and its derivatives onto solid supports or surfaces is critical for creating practical devices, heterogeneous catalysts, and reusable sensors. Surface functionalization allows for the integration of the molecule's unique properties into larger, more stable systems.

One of the most advanced techniques is on-surface synthesis , where molecular precursors are deposited onto a pristine surface (like gold), and subsequent reactions are induced by thermal annealing to form well-defined nanostructures. Researchers have successfully demonstrated the on-surface synthesis of ethynylene-bridged anthracene polymers. imdea.org In this approach, a specialized anthracene precursor with dibromomethylidene (=CBr₂) moieties undergoes debromination and homocoupling on a Au(111) surface to form long, defect-free molecular wires. This method provides ultimate control over the structure at an atomistic level, creating materials with potential applications in organic electronics. imdea.org

Other strategies for immobilization include:

Formation of Self-Assembled Monolayers (SAMs) : While not specifically documented for this compound, anthracene derivatives with appropriate anchoring groups (e.g., thiols, silanes) can be immobilized on surfaces like gold or silica (B1680970) to form ordered monolayers. This is a common strategy for fabricating sensors and modifying surface properties.

Adsorption and Complexation : Polycyclic aromatic hydrocarbons (PAHs) like anthracene can be immobilized through adsorption onto various materials. For example, glomalin-related soil protein (GRSP), a substance produced by fungi, has been shown to immobilize risk elements and PAHs through adsorption and complexation mechanisms. mdpi.com This demonstrates the natural tendency of the anthracene core to interact with and bind to surfaces and complex organic matrices.

These strategies enable the transition of anthracene-based molecules from laboratory curiosities to functional components in real-world applications, ranging from nanoelectronics to environmental remediation.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemical research. For Anthracen-9-ylmethyl-hydrazine and related structures, future efforts will likely concentrate on moving beyond traditional multi-step procedures towards more streamlined and sustainable alternatives.

One promising avenue is the expansion of one-pot reactions . For instance, a series of (anthracen-9-yl)methyl sulfanes have been synthesized via a one-pot reaction involving (anthracen-9-yl)methyl alcohol, thiourea, and an appropriate alkyl halide. researchgate.netresearchgate.net Another approach involves a base-promoted one-pot reductive coupling of tosylhydrazones with thiols. researchgate.netresearchgate.net These methods are advantageous as they reduce the need for isolating intermediates, thereby saving time, solvents, and resources. researchgate.net

Future research could focus on adapting these one-pot strategies for the direct synthesis of this compound, potentially through a domino reaction starting from readily available precursors like 9-anthraldehyde (B167246) or 9-anthracenemethanol. researchgate.netnih.gov The goal is to create expeditious and eco-friendly synthetic routes. researchgate.net

| Synthetic Approach | Description | Key Features | Source |

| One-Pot Three-Component Reaction | A domino reaction to afford a tetrahydropyrimidine (B8763341) carboxylate, which serves as a precursor for condensation with ketones to form hydrazones. | Eco-friendly, expeditious, avoids isolation of intermediates. | researchgate.net |

| One-Pot Sulfane Synthesis | Reaction of (anthracen-9-yl)methyl alcohol, thiourea, and an alkyl halide to produce unsymmetrical sulfanes. | Avoids handling of malodorous thiols, high yields. | researchgate.netresearchgate.net |

| Reductive Coupling | Base-promoted one-pot reductive coupling of tosylhydrazones with thiols. | An alternative one-pot method for forming C-S bonds. | researchgate.netresearchgate.net |

| Schiff Base Condensation | Condensation of a hydrazine (B178648) derivative with an aldehyde (e.g., anthracene-9-carbaldehyde) to form a hydrazone. | A common method for creating ligands for metal complexes. | nih.gov |

Advanced Mechanistic Investigations using Ultrafast Spectroscopy

While standard spectroscopic techniques such as NMR, FT-IR, and UV-Vis absorption are routinely used to characterize the final products of anthracene-based compounds, a deeper understanding of their reaction mechanisms and photophysical dynamics requires more advanced tools. researchgate.netmdpi.comresearchgate.net

Ultrafast spectroscopy, operating on femtosecond to picosecond timescales, is a powerful technique for directly observing the transient species and excited states that govern chemical reactions and photophysical processes. Future research should employ these methods to study this compound derivatives. For example, investigating the intramolecular charge transfer (ICT) dynamics is crucial, as these processes are fundamental to the solvatofluorochromic properties observed in related fluorophores. rsc.org

Studies could probe the dynamics of electron transfer, which is a key process in the reactivity of related (anthracen-9-yl)methyl sulfides. researchgate.net Techniques like transient absorption spectroscopy could elucidate the pathways of excited-state relaxation in anthracene-based emissive materials, providing insights that are critical for designing more efficient molecules for applications like Organic Light-Emitting Diodes (OLEDs). researchgate.net

| Spectroscopic Technique | Purpose in Current & Future Research | Source |

| ESI-MS & UV-Vis | To analyze and confirm the stability and species present in solution. | mdpi.com |

| NMR (¹H & ¹³C) | To determine the chemical structure and confirm the identity of synthesized compounds. | researchgate.netresearchgate.net |

| FT-IR | To identify characteristic functional groups within the molecule. | researchgate.net |

| Single Crystal X-ray Crystallography | To determine the precise three-dimensional molecular structure and solid-state packing. | researchgate.netrsc.org |

| Pulse-Radiolysis/Kinetic Absorption | To measure the absorption spectra of transient radical species. | researchgate.net |

| Ultrafast Transient Absorption | (Future Direction) To directly observe excited-state dynamics, charge transfer processes, and reactive intermediates. | N/A |

Rational Design of this compound Based Materials for Specific Applications

The rational design of materials involves strategically modifying a core molecular structure to achieve specific, targeted functionalities. The anthracene (B1667546) moiety is an excellent platform for this, and its derivatives are being developed for various high-tech applications. researchgate.net

Emissive Materials for OLEDs: Anthracene derivatives are being rationally designed as deep-blue emitters for highly efficient OLEDs. By twisting the molecular structure and adding different side groups, researchers can tune the photophysical properties to achieve emissions that meet standards like the high-definition television (HDTV) blue. researchgate.net Future work could incorporate the hydrazine group of this compound as a modifiable point to further tune electronic properties or improve charge transport.

Biological Probes and Antitumor Agents: The anthracene core is a key component of certain bioactive molecules. Metal complexes of ligands derived from anthracene hydrazones are being investigated as potential antitumor candidates. mdpi.com The rational design of these complexes, focusing on aspects like lipophilicity, could improve their ability to penetrate cell membranes and enhance their therapeutic potential. mdpi.com

Fluorophores and Sensors: Derivatives such as 2-(Anthracene-9-yl)-4,5-diphenyl-1H-imidazole (ADPI) exhibit environmentally sensitive fluorescence, making them useful as molecular probes for solvent polarity. rsc.org The hydrazine group in this compound offers a reactive handle to attach to other molecules or surfaces, suggesting its potential in the design of targeted fluorescent labels or chemosensors.

| Application Area | Design Strategy | Target Property | Source |

| Deep-Blue OLEDs | Molecular twisting and side-group substitution on an anthracene core. | High external quantum efficiency (EQE), specific CIE coordinates (e.g., y ≤ 0.05). | researchgate.net |

| Antitumor Agents | Formation of metal complexes with ligands based on 9-anthrahydrazone. | Enhanced DNA binding, improved lipophilicity for cell penetration. | mdpi.com |

| Fluorophores/Sensors | Synthesis of π-extended systems based on an anthracene-imidazole platform. | Solvatofluorochromic properties (sensitivity to solvent polarity). | rsc.org |

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

Progress in the field of this compound is intrinsically linked to the collaboration between organic chemists and materials scientists. Organic chemists devise the synthetic routes to create these molecules, while materials scientists characterize their physical properties and integrate them into functional devices and systems. researchgate.netrsc.org

This synergy is evident in several areas: